molecular formula C10H9N3O6S B053758 (2,3-Dioxo-1,2,3,4-tetrahydro-quinoxaline-6-sulfonylamino)-acetic acid CAS No. 112170-26-0

(2,3-Dioxo-1,2,3,4-tetrahydro-quinoxaline-6-sulfonylamino)-acetic acid

Cat. No. B053758
CAS RN: 112170-26-0
M. Wt: 299.26 g/mol
InChI Key: GKZUIFYTNMKFAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,3-Dioxo-1,2,3,4-tetrahydro-quinoxaline-6-sulfonylamino)-acetic acid, commonly referred to as 2,3-DTQSA, is an organic compound that has a wide range of applications in the scientific research field. It is a synthetic compound that has been used in various scientific experiments and studies in order to understand the biochemical and physiological effects it has on living organisms.

Scientific Research Applications

Biological Activities and Medicinal Chemistry

N-sulfonylamino azines, including compounds structurally related to (2,3-Dioxo-1,2,3,4-tetrahydro-quinoxaline-6-sulfonylamino)-acetic acid, have been extensively studied for their biological activities. They have been found to exhibit a wide range of pharmacological effects, including diuretic, antihypertensive, anti-inflammatory, and anticancer activities. Notably, a new generation of competitive AMPA receptor antagonists based on N-sulfonylamino 1H-quinazoline-2,4-diones shows promise for treating neurological disorders such as epilepsy and schizophrenia (Elgemeie, Azzam, & Elsayed, 2019).

Quinoxaline Chemistry

The chemistry of quinoxaline and its derivatives has been explored for various applications, including their use as dyes, pharmaceuticals, and antibiotics. Quinoxalines have also been investigated for their antitumoral properties. Their synthesis typically involves condensing ortho-diamines with 1,2-diketones. This flexibility in synthesis allows for the creation of a wide variety of derivatives with potential biomedical applications (Pareek & Kishor, 2015).

Quinoxaline-Containing Sulfonamides

Research on quinoxaline sulfonamide derivatives has revealed their broad range of biomedical activities, such as antibacterial, antifungal, neuropharmacological, and anticancer action. The incorporation of the sulfonamide group into quinoxaline enhances its therapeutic potential, suggesting that these hybrids could serve as lead compounds for developing advanced therapeutic agents against various diseases (Irfan et al., 2021).

Anion Sensing

Quinoxaline-based compounds have been utilized in chromogenic and fluorogenic chemosensors for detecting inorganic anions, which are crucial in biomolecular science. The structural modification of quinoxaline with different signaling units and recognition sites has led to the development of specific anion chemosensors. These advances illustrate the potential of quinoxaline derivatives in analytical chemistry and environmental monitoring (Dey, Al Kobaisi, & Bhosale, 2018).

properties

IUPAC Name

2-[(2,3-dioxo-1,4-dihydroquinoxalin-6-yl)sulfonylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O6S/c14-8(15)4-11-20(18,19)5-1-2-6-7(3-5)13-10(17)9(16)12-6/h1-3,11H,4H2,(H,12,16)(H,13,17)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKZUIFYTNMKFAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)NCC(=O)O)NC(=O)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00366436
Record name N-(2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00366436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24784741
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

112170-26-0
Record name N-(2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00366436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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